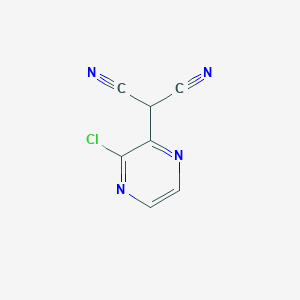
2-(3-Chloropyrazin-2-yl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropyrazin-2-yl)propanedinitrile is an organic compound with the molecular formula C7H3ClN2. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 3-position of the pyrazine ring and two nitrile groups attached to the propanedinitrile moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyrazin-2-yl)propanedinitrile typically involves the reaction of 3-chloropyrazine with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic substitution reaction. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloropyrazin-2-yl)propanedinitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or other strong bases in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Chloropyrazin-2-yl)propanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloropyrazin-2-yl)propanedinitrile involves its interaction with specific molecular targets. The chlorine atom and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropyrazine-2-carboxamide: Another pyrazine derivative with similar structural features.
2-Chloropyrazine: A simpler pyrazine compound with a chlorine atom at the 2-position.
3-Chloropyrazine-2-methanamine: A related compound with an amine group instead of nitrile groups.
Uniqueness
2-(3-Chloropyrazin-2-yl)propanedinitrile is unique due to the presence of two nitrile groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering versatility in chemical transformations and potential biological activities.
Propiedades
Fórmula molecular |
C7H3ClN4 |
|---|---|
Peso molecular |
178.58 g/mol |
Nombre IUPAC |
2-(3-chloropyrazin-2-yl)propanedinitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-6(5(3-9)4-10)11-1-2-12-7/h1-2,5H |
Clave InChI |
UGWRHCOETYOHBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)C(C#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


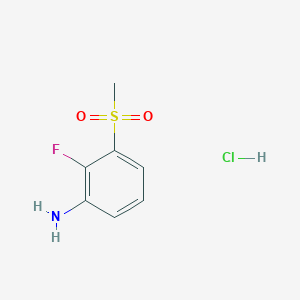
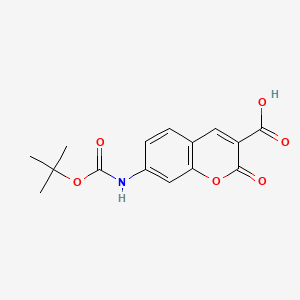
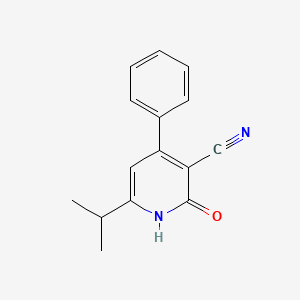
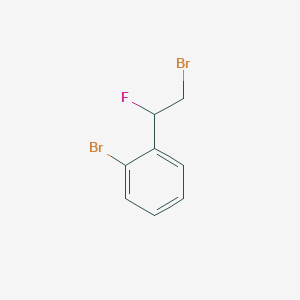
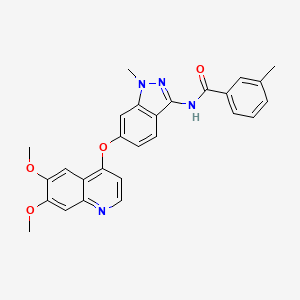

![2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium](/img/structure/B13901477.png)
![2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B13901487.png)
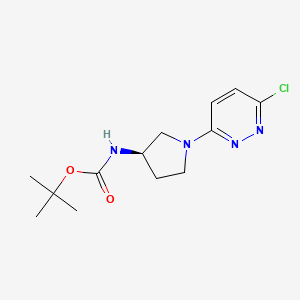
![1,1'-(2-Propen-1-ylimino)bis[2-propanol]](/img/structure/B13901506.png)

![8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13901520.png)
![8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B13901521.png)
![2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13901522.png)
